3-Chloro-5-ethylpyrrolo[1,2-b]pyridazine
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Overview
Description
3-Chloro-5-ethylpyrrolo[1,2-b]pyridazine is a heterocyclic compound that belongs to the pyridazine family. The compound’s structure consists of a pyridazine ring fused with a pyrrole ring, with chlorine and ethyl substituents at positions 3 and 5, respectively .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-ethylpyrrolo[1,2-b]pyridazine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-chloropyridazine with ethyl-substituted pyrrole derivatives in the presence of a suitable catalyst . The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or toluene to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-5-ethylpyrrolo[1,2-b]pyridazine can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.
Major Products Formed:
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-Chloro-5-ethylpyrrolo[1,2-b]pyridazine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Pyridazine: A parent compound with a similar core structure but lacking the fused pyrrole ring.
Pyridazinone: A derivative with a keto group at position 3, known for its diverse pharmacological activities.
Pyrrolopyrazine: A related compound with a pyrazine ring fused to a pyrrole ring, exhibiting different biological activities.
Uniqueness: 3-Chloro-5-ethylpyrrolo[1,2-b]pyridazine stands out due to its specific substitution pattern and fused ring structure, which confer unique physicochemical properties and biological activities .
Properties
Molecular Formula |
C9H9ClN2 |
---|---|
Molecular Weight |
180.63 g/mol |
IUPAC Name |
3-chloro-5-ethylpyrrolo[1,2-b]pyridazine |
InChI |
InChI=1S/C9H9ClN2/c1-2-7-3-4-12-9(7)5-8(10)6-11-12/h3-6H,2H2,1H3 |
InChI Key |
PVSFDABSYVBCHD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C=C(C=NN2C=C1)Cl |
Origin of Product |
United States |
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